Vedroprevir

HCV NS3 protease inhibition Enzyme kinetics Direct-acting antiviral potency

Select Vedroprevir for well-characterized NS3/4A protease inhibition in HCV genotype 1 research. This macrocyclic inhibitor offers a documented Ki of 410 pM against GT1b NS3 protease, >10,000-fold selectivity over mammalian proteases, and fully elucidated binding kinetics (kon=1×10⁶ M⁻¹s⁻¹, koff=2.6×10⁻⁴ s⁻¹). Unlike in-class comparators, it provides a distinct dual inhibitory profile against BCRP (IC50 1.4 μM) and P-gp (IC50 34 μM). Its defined resistance pattern (R155K/D168E) enables precise cross-resistance studies. Bulk quantities ship with verified ≥98% HPLC purity.

Molecular Formula C45H60ClN7O9S
Molecular Weight 910.5 g/mol
CAS No. 1098189-15-1
Cat. No. B1683479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVedroprevir
CAS1098189-15-1
SynonymsGS9451;  GS-9451;  GS 9451;  Vedroprevir
Molecular FormulaC45H60ClN7O9S
Molecular Weight910.5 g/mol
Structural Identifiers
SMILESCCC1CC1(C(=O)O)NC(=O)C2CC(CN2C(=O)C(C(C)(C)C)NC(=O)OC3CC4CC4C3)OC5=CC(=NC6=C5C=CC(=C6Cl)OCCN7CCOCC7)C8=CSC(=N8)NC(C)C
InChIInChI=1S/C45H60ClN7O9S/c1-7-27-21-45(27,41(56)57)51-39(54)33-19-29(22-53(33)40(55)38(44(4,5)6)50-43(58)62-28-17-25-16-26(25)18-28)61-35-20-31(32-23-63-42(49-32)47-24(2)3)48-37-30(35)8-9-34(36(37)46)60-15-12-52-10-13-59-14-11-52/h8-9,20,23-29,33,38H,7,10-19,21-22H2,1-6H3,(H,47,49)(H,50,58)(H,51,54)(H,56,57)/t25-,26+,27-,28?,29-,33+,38-,45-/m1/s1
InChIKeyOTXAMWFYPMNDME-OPUYQWCOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vedroprevir (GS-9451) Procurement Guide: NS3/4A Protease Inhibitor for HCV Genotype 1 Research


Vedroprevir (CAS 1098189-15-1; also known as GS-9451) is an investigational macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, a validated target essential for viral polyprotein processing and replication [1]. Developed by Gilead Sciences and advanced to Phase II clinical trials, vedroprevir is a second-generation, non-covalent, reversible inhibitor specifically developed for HCV genotype 1 (GT1) infection [2]. The compound exhibits high binding affinity and has been characterized through comprehensive preclinical studies for its enzymatic inhibition profile, binding kinetics, selectivity against mammalian proteases, and in vivo antiviral activity in both monotherapy and all-oral combination regimens [3].

Vedroprevir vs. Other NS3/4A Protease Inhibitors: Why Compound-Specific Selection Is Critical for HCV Research


The NS3/4A protease inhibitor class encompasses compounds with divergent binding kinetics, genotype coverage, resistance profiles, and pharmacokinetic properties that render them non-interchangeable in both in vitro and in vivo experimental contexts [1]. Vedroprevir demonstrates a specific Ki value of 410 pM against genotype 1b NS3 protease, but its activity against genotype 2a (Ki = 39 nM) and genotype 3 (Ki = 319 nM) differs substantially from in-class comparators such as GS-9256, which exhibits a 4.6-fold higher potency against GT1b (Ki = 89 pM) [2]. Furthermore, vedroprevir possesses a distinct secondary pharmacology profile as an inhibitor of breast cancer resistance protein (BCRP; IC50 = 1.4 μM) and P-glycoprotein (IC50 = 34 μM), which may introduce confounding variables in cellular assays and combination studies that are not present when using more target-selective NS3 inhibitors [3]. These compound-specific properties necessitate informed, evidence-based selection rather than generic substitution.

Quantitative Differentiation of Vedroprevir (GS-9451): Head-to-Head Enzymatic, Binding Kinetic, Selectivity, and Clinical Evidence


Enzymatic Potency: Vedroprevir (Ki = 410 pM) vs. GS-9256 (Ki = 89 pM) Against HCV GT1b NS3 Protease

In a direct head-to-head biochemical comparison under identical assay conditions, vedroprevir exhibited a Ki of 410 pM against genotype 1b NS3 protease, which is 4.6-fold less potent than GS-9256 (Ki = 89 pM). Across genotypes, vedroprevir showed Ki values of 39 nM against genotype 2a and 319 nM against genotype 3 proteases, compared to GS-9256 Ki values of 2.8 nM and 104 nM, respectively [1].

HCV NS3 protease inhibition Enzyme kinetics Direct-acting antiviral potency

Binding Kinetics: Vedroprevir Association (1×10⁶ M⁻¹s⁻¹) and Dissociation (2.6×10⁻⁴ s⁻¹) Rates Compared to GS-9256

Direct head-to-head stopped-flow kinetic analysis revealed that vedroprevir associates with NS3 protease 2.5-fold faster (1×10⁶ M⁻¹s⁻¹) than GS-9256 (4×10⁵ M⁻¹s⁻¹), but dissociates 5.4-fold faster (2.6×10⁻⁴ s⁻¹) than GS-9256 (4.8×10⁻⁵ s⁻¹) [1].

Binding kinetics Drug-target residence time HCV protease inhibition mechanism

Selectivity Profile: >10,000-Fold Selectivity Against Mammalian Off-Target Proteases

In a selectivity panel of mammalian proteases, both vedroprevir and GS-9256 demonstrated >10,000-fold selectivity against all tested off-target proteases. Vedroprevir specifically showed no significant inhibition of trypsin, chymotrypsin, thrombin, factor Xa, plasmin, tissue plasminogen activator, or human leukocyte elastase at concentrations up to 30 μM [1].

Off-target selectivity Protease inhibitor specificity HCV NS3 selectivity window

Transporter Inhibition Profile: Vedroprevir Dual Activity as NS3 Protease Inhibitor and BCRP/P-gp Modulator

Unlike many NS3 protease inhibitors that lack significant transporter activity, vedroprevir exhibits measurable inhibition of breast cancer resistance protein (BCRP) with an IC50 of 1.4 μM, and inhibits P-glycoprotein (P-gp) with an IC50 of 34 μM, as well as MRP1 (IC50 = 14.9 μM) and MRP2 (IC50 = 12 μM) [1].

BCRP inhibition P-glycoprotein modulation Transporter-mediated drug interactions

Clinical Antiviral Efficacy: 3-Day Monotherapy HCV RNA Reduction (Max -3.64 log10 IU/mL at 400 mg)

In a Phase I randomized placebo-controlled study in genotype 1 HCV-infected patients, vedroprevir 400 mg once-daily for 3 days achieved a median maximal HCV RNA reduction of -3.64 log10 IU/mL (range: -4.08 to -3.54) in genotype 1a patients, and -3.48 log10 IU/mL (range: -3.54 to -3.03) in genotype 1b patients receiving 200 mg/day [1].

HCV clinical trial Viral load reduction Phase I antiviral activity

Genotype Selectivity: Vedroprevir GT1 Preference vs. Reduced GT2a/GT3 Activity

Vedroprevir demonstrates marked genotype-dependent antiviral activity. In replicon assays, vedroprevir is highly active against GT1 but shows substantially reduced potency against GT2a (EC50 = 316 nM) [1]. Enzymatic data confirm this genotype selectivity, with Ki values increasing from 0.41 nM (GT1b) to 39 nM (GT2a) to 319 nM (GT3) [2]. In contrast, pan-genotypic NS3 inhibitors such as voxilaprevir maintain sub-nanomolar to low nanomolar potency across GT1-6.

HCV genotype specificity Replicon assay Pan-genotypic vs. genotype-specific

Vedroprevir (GS-9451) Application Scenarios: Evidence-Backed Research and Industrial Use Cases


Genotype 1 HCV Replicon and Cell Culture Antiviral Studies

Vedroprevir is optimally employed as a control NS3/4A protease inhibitor in GT1 HCV replicon assays and infectious cell culture systems. Its GT1b Ki of 0.41 nM and established EC50 values in replicon cells provide a well-characterized potency baseline [1]. The compound's high selectivity (>10,000-fold) against mammalian proteases minimizes off-target cellular toxicity that could confound antiviral efficacy measurements [2]. Researchers should note the reduced activity against GT2a (EC50 = 316 nM) when designing pan-genotypic experiments [3].

Binding Kinetics and Drug-Target Residence Time Studies

Vedroprevir's fully characterized binding kinetics (kon = 1×10⁶ M⁻¹s⁻¹; koff = 2.6×10⁻⁴ s⁻¹) make it suitable for mechanistic studies investigating the relationship between drug-target residence time and antiviral efficacy [2]. Its 2.5-fold faster association and 5.4-fold faster dissociation compared to GS-9256 provide a kinetic comparator pair for probing how binding on-rates and off-rates influence cellular washout kinetics and sustained target engagement.

Transporter-Mediated Drug Interaction and ADME Profiling

Vedroprevir serves as a research tool for studying NS3 protease inhibitors that also modulate efflux transporters. Its dual activity profile—potent NS3 inhibition combined with BCRP inhibition (IC50 = 1.4 μM) and P-gp inhibition (IC50 = 34 μM)—makes it valuable for evaluating how transporter modulation by DAAs may affect intracellular accumulation of co-administered antiviral agents or influence hepatobiliary disposition in preclinical models [1].

Resistance-Associated Substitution (RAS) Profiling in GT1 HCV

Vedroprevir is a relevant compound for studying NS3 protease inhibitor resistance patterns, particularly R155K in GT1a and D168E/V/G in GT1b [4]. Because vedroprevir retains wild-type activity against multiple classes of NS5B and NS5A inhibitor resistance mutations, it is useful in cross-resistance studies where the objective is to isolate NS3-specific resistance evolution without confounding from pre-existing resistance to other DAA classes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vedroprevir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.